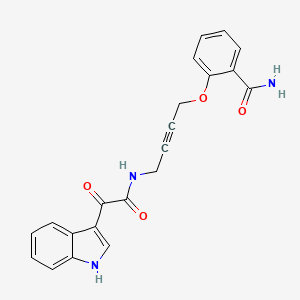

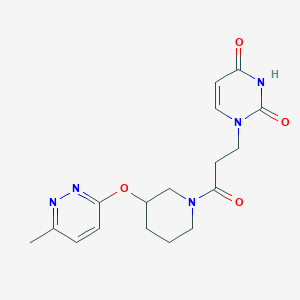

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

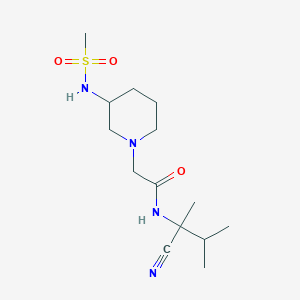

The compound you mentioned is a complex organic molecule that contains an indole group. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . In this case, those elements are carbon and nitrogen. Indole is a key component of many biologically active compounds, including certain amino acids and neurotransmitters .

Aplicaciones Científicas De Investigación

Indole Derivatives in Scientific Research

- Specific Scientific Field : Organic Chemistry and Pharmacology .

- Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

- Methods of Application or Experimental Procedures : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, etc .

- Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .

-

Green Synthesis of Chromenes

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2- (2-amino-4- (1 H -indol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4 H -chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-diones .

- Methods of Application or Experimental Procedures : The synthesis was accomplished by reacting diethyl phthalate, 2-cyanoacetohydrazide, 1 H -indole-2-carbaldehydes, and 5,5-dimethylcyclohexane-1,3-dione in [BMIM]BF 4 as ionic liquid medium at 70–75°C for 110–120 min .

- Results or Outcomes : The proposed synthetic strategy has the remarkable advantages of excellent yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .

-

Optical, Thermal and Electroluminescence Properties

- Specific Scientific Field : Material Science .

- Summary of the Application : The compound is used in the synthesis of 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–acceptor fluorophores .

- Methods of Application or Experimental Procedures : The ground and excited state properties of the fluorophores were analysed in various solvents with different polarities .

- Results or Outcomes : The vacuum deposited non-doped OLED device was fabricated using BITIAN as an emitter, and the device shows electroluminescence (EL) at 564 nm, maximum current efficiency (CE) 0.687 cd A−1 and a maximum external quantum efficiency (EQE) of 0.24% .

-

A Facile One-Pot Four-Component Green Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2- (2-amino-4- (1 H -indol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4 H -chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-diones .

- Methods of Application or Experimental Procedures : The synthesis was accomplished by reacting diethyl phthalate, 2-cyanoacetohydrazide, 1 H -indole-2-carbaldehydes, and 5,5-dimethylcyclohexane-1,3-dione in [BMIM]BF 4 as ionic liquid medium at 70–75°C for 110–120 min .

- Results or Outcomes : The proposed synthetic strategy has the remarkable advantages of excellent yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .

-

Impact of Tunable 2-(1H-indol-3-yl)acetonitrile Based Fluorophores

- Specific Scientific Field : Material Science .

- Summary of the Application : The compound is used in the synthesis of 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–acceptor fluorophores .

- Methods of Application or Experimental Procedures : The ground and excited state properties of the fluorophores were analysed in various solvents with different polarities .

- Results or Outcomes : The vacuum deposited non-doped OLED device was fabricated using BITIAN as an emitter, and the device shows electroluminescence (EL) at 564 nm, maximum current efficiency (CE) 0.687 cd A−1 and a maximum external quantum efficiency (EQE) of 0.24% .

Propiedades

IUPAC Name |

2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUZGLUDVBMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2667230.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)